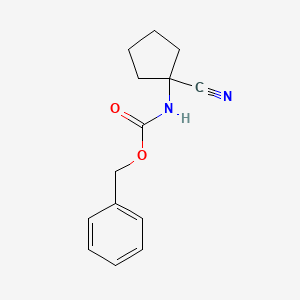

benzyl N-(1-cyanocyclopentyl)carbamate

Description

Overview of Carbamate (B1207046) Functional Group Significance in Organic Synthesis and Chemical Biology Research

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom (-NHCOO-), is a key structural motif in a multitude of organic compounds. nih.govnih.gov Its significance stems from its unique combination of stability and reactivity, which makes it a versatile tool in both organic synthesis and chemical biology.

In organic synthesis, carbamates are widely employed as protecting groups for amines. wikipedia.org The benzyloxycarbonyl (Cbz or Z) group, a classic example of a carbamate-based protecting group, is instrumental in peptide synthesis and other complex molecule constructions due to its stability under various reaction conditions and its susceptibility to removal under specific, mild conditions. nih.gov

From a chemical biology and medicinal chemistry perspective, the carbamate linkage is considered a valuable pharmacophore. nih.govacs.org It is a structural component in numerous approved therapeutic agents and is often used as a bioisostere for the amide bond in peptidomimetics to enhance metabolic stability and cell permeability. nih.govacs.org The ability of the carbamate moiety to engage in hydrogen bonding interactions is crucial for the binding of drug molecules to their biological targets. acs.org Carbamate derivatives have found applications as insecticides, with some acting by inhibiting the enzyme acetylcholinesterase. wikipedia.org

Rationale for Investigating N-Substituted Carbamate Systems, with Emphasis on the Benzyl (B1604629) and Cyanocyclopentyl Moieties

The investigation of N-substituted carbamates, such as benzyl N-(1-cyanocyclopentyl)carbamate, is driven by the quest for novel molecules with tailored properties. The substituents on the nitrogen and oxygen atoms of the carbamate group allow for the fine-tuning of the molecule's steric and electronic characteristics, which in turn can influence its biological activity and chemical reactivity. nih.gov

The benzyl moiety in this compound is a well-established component in carbamate chemistry. As part of the benzyloxycarbonyl (Cbz) group, it serves as a robust protecting group for amines. wikipedia.org Beyond its role in synthesis, the benzyl group can also contribute to the biological activity of a molecule through hydrophobic interactions with biological targets.

The cyanocyclopentyl moiety , specifically the 1-cyanocyclopentyl group, introduces both a cyclic constraint and a nitrile functional group. Cyclic structures are often incorporated into drug candidates to improve their binding affinity and metabolic stability. The nitrile group is a versatile functional group that can participate in various chemical transformations and can also act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug-receptor interactions. The precursor, 1-aminocyclopentanecarbonitrile (B1332910), is recognized as a pharmacological agent. cymitquimica.combiosynth.com

The combination of these moieties in this compound creates a unique scaffold with potential applications in medicinal chemistry and as a building block in organic synthesis.

Historical Context and Evolution of Research on Related Carbamate Derivatives

The history of carbamates dates back to the 19th century, with significant developments in their application occurring in the mid-20th century, particularly with their use as pesticides. nih.gov The discovery of the insecticidal properties of carbamates led to the development of a wide range of derivatives for agricultural use. wikipedia.org

In the realm of organic synthesis, the introduction of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in 1932 revolutionized peptide synthesis. This development provided a reliable method for the temporary protection of the amino group of amino acids, enabling the controlled formation of peptide bonds.

Over the years, research has expanded to include a vast number of N-substituted carbamates with diverse functionalities. The synthesis of carbamates has evolved from classical methods, such as the reaction of isocyanates with alcohols or the use of phosgene (B1210022) derivatives, to more modern and environmentally friendly approaches. organic-chemistry.org These include transition-metal-catalyzed carbonylation reactions and the use of carbon dioxide as a C1 source. organic-chemistry.org The development of solid-phase synthesis techniques has further broadened the scope of carbamate chemistry, allowing for the rapid generation of libraries of carbamate-containing compounds for drug discovery.

Current Research Gaps and Motivations for Comprehensive Study of this compound

Despite the extensive research on carbamates in general, a significant research gap exists for the specific compound this compound. A thorough search of the scientific literature reveals a lack of dedicated studies on its synthesis, characterization, and potential applications. This presents a clear motivation for a comprehensive investigation into this molecule.

The primary motivations for studying this compound include:

Exploration of Novel Chemical Space: A detailed study of this compound would contribute to the expansion of the known chemical space of N-substituted carbamates.

Potential as a Synthetic Intermediate: The presence of the Cbz protecting group and the versatile nitrile functionality suggests that this molecule could serve as a valuable intermediate in the synthesis of more complex and potentially bioactive molecules.

Medicinal Chemistry Applications: The unique combination of a benzyl carbamate and a cyanocyclopentyl moiety warrants investigation into its potential pharmacological activities. The rigid cyclopentyl scaffold could confer favorable binding properties, while the nitrile group could be a key interaction point with biological targets.

Development of Synthetic Methodologies: The synthesis of this compound itself could lead to the development of new or optimized synthetic protocols for this class of compounds.

A comprehensive study would involve the development of an efficient synthesis, full characterization of its spectroscopic and physicochemical properties, and an evaluation of its potential in organic synthesis and as a scaffold for medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of Representative Carbamates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzyl carbamate | C₈H₉NO₂ | 151.16 | 88 |

| Ethyl carbamate | C₃H₇NO₂ | 89.09 | 48-50 |

| This compound | C₁₄H₁₆N₂O₂ | 244.29 | Not available |

Data for this compound is not currently available in the literature and is presented here for comparative purposes.

Table 2: Common Carbamate Protecting Groups in Organic Synthesis

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

| Benzyloxycarbonyl | Cbz, Z | C₆H₅CH₂OCO- | Hydrogenolysis, HBr/AcOH |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Strong acids (e.g., TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂C- | Base (e.g., piperidine) |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(1-cyanocyclopentyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-11-14(8-4-5-9-14)16-13(17)18-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVMGRLCPLNRKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzyl N 1 Cyanocyclopentyl Carbamate and Analogues

Established Synthetic Routes to N-Substituted Carbamates Bearing Diverse Cycloalkyl and Cyano Groups

The formation of the carbamate (B1207046) linkage is a cornerstone of organic synthesis, with numerous methods developed to accommodate a wide array of amines and alcohols.

Classical Carbamate Formation Reactions Applied to Complex Amines and Alcohols

The synthesis of carbamates can be achieved through several classical methods. A common approach involves the reaction of an alcohol with an isocyanate, a reaction fundamental to the production of polyurethanes. Another widely used method is the alcoholysis of carbamoyl (B1232498) chlorides. wikipedia.org Additionally, the reaction of chloroformates with amines provides a reliable route to carbamate synthesis. wikipedia.org The Curtius rearrangement, which proceeds through an isocyanate intermediate formed from an acyl azide, also offers a pathway to carbamates when the rearrangement is conducted in the presence of an alcohol. wikipedia.orgchemicalbook.com

These traditional methods have been adapted for more complex substrates. For instance, the Hofmann rearrangement of primary carboxamides can yield carbamates, and modifications to the classical bromine and alkaline solution conditions have been developed to improve reliability. acs.org The use of carbon dioxide as a C1 synthon represents a greener alternative to phosgene-based methods. nih.gov The reaction of CO2 with amines and alcohols, often facilitated by dehydrating agents and catalysts, can produce carbamates. acs.org

| Reaction Name | Reactants | Key Intermediate | General Application |

|---|---|---|---|

| Reaction with Isocyanates | Alcohol, Isocyanate | - | Polyurethane synthesis |

| Alcoholysis of Carbamoyl Chlorides | Alcohol, Carbamoyl chloride | - | General carbamate synthesis |

| Reaction with Chloroformates | Amine, Chloroformate | - | General carbamate synthesis |

| Curtius Rearrangement | Acyl azide, Alcohol | Isocyanate | Synthesis from carboxylic acids |

| Hofmann Rearrangement | Primary carboxamide, Halogen, Base | Isocyanate | Carbon homologation |

| Reaction with Carbon Dioxide | Amine, Alcohol, CO2 | Carbamic acid | "Green" synthesis |

Incorporation of the 1-Cyanocyclopentyl Moiety: Precursor Synthesis and Integration Strategies

The synthesis of the key precursor, 1-aminocyclopentanecarbonitrile (B1332910), is a critical step. This compound can be synthesized from cyclopentanone (B42830). One common method involves the Strecker synthesis, where cyclopentanone reacts with sodium cyanide and ammonia. chemsrc.com

Once 1-aminocyclopentanecarbonitrile is obtained, it can be integrated into the final carbamate structure. A typical strategy involves reacting the amino group of 1-aminocyclopentanecarbonitrile with a suitable benzyl-containing reagent. For example, reaction with benzyl (B1604629) chloroformate in the presence of a base would yield benzyl N-(1-cyanocyclopentyl)carbamate. wikipedia.org Alternatively, the amine can be reacted with a benzyl alcohol derivative that has been activated for carbamate formation.

Novel Approaches and Optimized Reaction Conditions for this compound Synthesis

Recent advancements in synthetic methodology have focused on improving the efficiency, scalability, and environmental footprint of carbamate synthesis.

Development of Efficient and Scalable Preparative Methods

The development of scalable synthetic routes is crucial for the practical application of chemical compounds. For carbamates, this often involves moving away from hazardous reagents like phosgene (B1210022) and developing one-pot procedures to minimize purification steps. A one-pot synthesis of N-alkyl carbamates has been reported, involving a three-component coupling of primary amines, carbon dioxide, and an alkyl halide. acs.org Such methods can be adapted for the synthesis of this compound by using 1-aminocyclopentanecarbonitrile as the amine component and a benzyl halide. The Curtius reaction has also been adapted for scalable synthesis, for instance, in the preparation of (1-cyclopropyl)cyclopropylamine, demonstrating its utility in producing complex amines for further functionalization. researchgate.net

Catalytic Systems for Carbamate Formation: Investigation of Catalyst Scope and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, yields, and selectivity. For carbamate synthesis, various catalytic systems have been explored. Metal-based catalysts, such as those involving nickel, have been developed for the dehydrative formation of urethanes from carbon dioxide, amines, and alcohols. acs.org A catalyst composed of a composite of iron, titanium, and nickel oxides on an alumina (B75360) support has been developed for the synthesis of benzyl carbamate from urea (B33335) and benzyl alcohol. google.com The choice of catalyst can be critical in reactions involving multifunctional substrates to avoid unwanted side reactions. For example, in the synthesis of N-benzylic heterocycles via Ni/photoredox dual catalysis, the selection of the appropriate ligand was crucial for achieving high enantioselectivity. nih.gov

| Catalyst System | Reactants | Reaction Type | Key Advantages |

|---|---|---|---|

| Nickel-based catalysts | Amine, Alcohol, CO2 | Dehydrative urethane (B1682113) formation | Phosgene-free, halogen-free acs.org |

| Iron/Titanium/Nickel oxide composite on Alumina | Urea, Benzyl alcohol | Catalytic reaction under reduced pressure | High conversion and selectivity google.com |

| Ni/Photoredox dual catalysis | α-N-heterocyclic trifluoroborates, Aryl bromides | Asymmetric cross-coupling | Access to chiral N-benzylic heterocycles nih.gov |

Continuous Flow Chemistry Applications in Carbamate Synthesis

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages in terms of safety, scalability, and process control. acs.org The synthesis of carbamates has been successfully translated to flow processes. For instance, a continuous flow process coupling a Curtius rearrangement with a biocatalytic impurity tagging strategy has been developed for the production of Cbz-carbamate products. nih.govbeilstein-journals.org This approach allows for the safe handling of potentially hazardous intermediates like isocyanates. researchgate.net Furthermore, continuous-flow methods have been developed for the synthesis of carbamates from carbon dioxide and amines, providing a faster and safer alternative to batch processes. acs.org These methodologies could be applied to the synthesis of this compound, potentially enabling a more efficient and scalable production route.

Biocatalytic Transformations in Carbamate Synthesis Research

The synthesis of carbamates, including this compound, has traditionally relied on conventional chemical methods. However, the growing demand for greener and more selective chemical processes has spurred interest in biocatalytic transformations. Enzymes offer a powerful alternative, often operating under mild conditions with high chemo-, regio-, and stereoselectivity.

Recent research has highlighted the potential of enzymes, particularly esterases and acyltransferases, in the synthesis of N-substituted carbamates. ionike.com A notable advancement is the use of promiscuous esterases for carbamate synthesis in aqueous media. nih.gov For instance, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been successfully employed to synthesize a variety of carbamates from aliphatic, aromatic, and arylaliphatic amines using carbonates like dibenzyl carbonate. nih.gov This enzymatic approach has demonstrated high efficiency, with isolated yields reaching up to 99%. nih.gov Such a system could potentially be adapted for the synthesis of this compound by reacting 1-aminocyclopentanecarbonitrile with dibenzyl carbonate in the presence of a suitable enzyme.

The general scheme for such a biocatalytic reaction is presented below:

Scheme 1: Potential Biocatalytic Synthesis of this compound

(Image depicting the enzymatic reaction of 1-aminocyclopentanecarbonitrile with dibenzyl carbonate to yield this compound and benzyl alcohol, catalyzed by an enzyme such as PestE.)

(Image depicting the enzymatic reaction of 1-aminocyclopentanecarbonitrile with dibenzyl carbonate to yield this compound and benzyl alcohol, catalyzed by an enzyme such as PestE.)

The scope of amines and carbonates accepted by these enzymes is broad, suggesting that the sterically demanding 1-aminocyclopentanecarbonitrile could be a viable substrate. researchgate.net The table below summarizes the types of substrates that have been successfully used in similar enzymatic carbamate syntheses, indicating the potential for extension to the target compound.

| Amine Substrate | Carbonate Source | Enzyme | Yield (%) | Reference |

| Aniline | Diallyl Carbonate | PestE | >99 | researchgate.net |

| Benzylamine | Dibenzyl Carbonate | PestE | 98 | nih.gov |

| Secondary Amines | Dibenzyl Carbonate | MsAcT_S11C | High | researchgate.net |

| Aliphatic Amines | Dimethyl Carbonate | PestE | Up to 99 | nih.gov |

Furthermore, continuous flow processes coupling chemical reactions with biocatalytic steps are being developed for carbamate synthesis. beilstein-journals.orgbeilstein-journals.org A flow process for the Curtius rearrangement to produce Cbz-carbamates has been demonstrated, where an immobilized enzyme was used to remove byproducts. beilstein-journals.orgbeilstein-journals.org This hybrid approach could offer an efficient and scalable route for the production of this compound and its analogues.

Stereochemical Control and Diastereoselective Synthesis of Chiral N-(1-Cyanocyclopentyl)carbamate Systems

The synthesis of chiral N-(1-cyanocyclopentyl)carbamate systems, where the cyclopentyl ring contains stereocenters, presents a significant synthetic challenge. Achieving stereochemical control is crucial, particularly when developing compounds for applications where specific stereoisomers exhibit desired activity. Methodologies for the stereoselective synthesis of cyclic quaternary α-amino acids, which are structurally related to the 1-aminocyclopentanecarbonitrile precursor, provide valuable insights. nih.gov

One of the most established methods for introducing the amino and cyano groups is the Strecker reaction, which can be performed under stereoselective conditions. nih.gov The use of chiral auxiliaries or catalysts in a Strecker-type synthesis starting from a prochiral cyclopentanone can lead to the enantioselective formation of the desired aminonitrile precursor. For example, the condensation of a ketone with a chiral amine, followed by the addition of a cyanide source, can yield a diastereomerically enriched α-aminonitrile. nih.gov

Recent advances in organocatalysis have enabled highly enantioselective and diastereoselective syntheses of functionalized cyclopentanes. researchgate.netnih.gov For instance, cascade Michael/Henry reactions catalyzed by chiral thiosquaramides have been used to construct cyclopentene (B43876) rings with quaternary chiral centers with high diastereoselectivity and up to 98% enantioselectivity. researchgate.net While this specific reaction leads to cyclopentenes, the principles of using bifunctional organocatalysts to control stereochemistry in ring-forming reactions are directly applicable.

Directed hydrogenation is another powerful tool for establishing stereocenters on a pre-existing ring system. nih.gov If a suitable unsaturated precursor to the N-(1-cyanocyclopentyl)carbamate system can be synthesized, directed hydrogenation using a rhodium catalyst with a directing group, such as a hydroxyl or even the carbamate group itself, could control the facial selectivity of hydrogen delivery. nih.govnih.gov

The table below summarizes relevant stereoselective methods that could be adapted for the synthesis of chiral N-(1-cyanocyclopentyl)carbamate systems.

| Method | Key Features | Achieved Selectivity (in related systems) | Potential Application | Reference |

| Asymmetric Strecker Reaction | Use of chiral auxiliaries or catalysts with a prochiral ketone. | High de and ee | Enantioselective synthesis of the 1-aminocyclopentanecarbonitrile precursor. | nih.gov |

| Organocatalytic Cascade Reactions | Tandem reactions to build the cyclopentane (B165970) ring with stereocontrol. | High dr (>95:5) and ee (up to 98%) | Diastereo- and enantioselective synthesis of functionalized cyclopentyl precursors. | researchgate.netnih.gov |

| Directed Hydrogenation | Substrate-controlled delivery of hydrogen. | High diastereoselectivity | Establishing stereocenters on an unsaturated cyclopentyl ring precursor. | nih.gov |

| N-Carbamate Assisted Reactions | Neighboring group participation by the carbamate moiety. | Excellent diastereoselectivity | Controlling stereochemistry at a center adjacent to the carbamate-bearing carbon. | nih.gov |

Mechanistic Investigations of Carbamate Bond Formation and Cyanocyclopentyl Group Introduction

The formation of the carbamate linkage in this compound typically proceeds through the reaction of an isocyanate with an alcohol or the reaction of an amine with a chloroformate or a carbonate. The mechanisms of these reactions have been the subject of numerous studies.

When benzyl chloroformate is reacted with 1-aminocyclopentanecarbonitrile, the reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate which then collapses to form the carbamate with the elimination of a chloride ion.

Alternatively, if the synthesis starts from benzyl alcohol and 1-isocyanato-1-cyanocyclopentane, the mechanism involves the nucleophilic attack of the alcohol's oxygen on the highly electrophilic carbon of the isocyanate group. kuleuven.be Kinetic studies have shown that this reaction can be catalyzed by the alcohol itself, suggesting a multimolecular mechanism where one alcohol molecule acts as a nucleophile and another facilitates proton transfer. kuleuven.becdnsciencepub.com The reaction is generally first order in both isocyanate and alcohol concentration. researchgate.net Electron-withdrawing substituents on the isocyanate have been shown to accelerate the reaction rate. researchgate.net

Recent computational and experimental studies have provided detailed insights into the alcoholysis of isocyanates. nih.gov In the presence of excess alcohol, the reaction is thought to proceed through a hydrogen-bonded alcohol associate. nih.gov Conversely, with an excess of isocyanate, a mechanism involving a non-covalent isocyanate dimer leading to an allophanate (B1242929) intermediate has been proposed. nih.gov

The introduction of the 1-cyanocyclopentyl moiety often relies on the Strecker synthesis, starting from cyclopentanone. The mechanism involves the initial formation of an imine from the ketone and an amine (or ammonia), followed by the nucleophilic addition of a cyanide ion to the imine carbon. This addition is the key step in forming the α-aminonitrile. nih.gov In base-catalyzed Strecker reactions, the cyanide addition is typically the rate-determining step. Metal ions can also promote this reaction, potentially influencing the stereochemical outcome. astrobiology.com

Investigations into carbamate formation from CO2 and amines have also provided relevant mechanistic insights. rsc.org These reactions can be mediated by superbases, and computational studies suggest a mechanism where the base activates the amine nucleophile through concerted deprotonation during the attack on CO2. rsc.org This pathway is relevant for potential "green" synthetic routes to carbamates utilizing CO2 as a C1 source.

The table below outlines the key mechanistic steps for the formation of the title compound.

| Reaction | Key Mechanistic Step | Intermediates | Influencing Factors | Reference |

| Carbamate Formation (from chloroformate) | Nucleophilic acyl substitution | Tetrahedral intermediate | Leaving group ability, amine nucleophilicity | wikipedia.org |

| Carbamate Formation (from isocyanate) | Nucleophilic attack of alcohol on isocyanate | Zwitterionic species, allophanate (in isocyanate excess) | Reactant concentration, catalysts, substituents | kuleuven.benih.gov |

| Cyanocyclopentyl Group Introduction (Strecker) | Nucleophilic addition of cyanide to an imine | Imine, cyanohydrin-like intermediate | pH, presence of catalysts (e.g., metal ions) | nih.govastrobiology.com |

| Carbamate Formation (from CO2 and amine) | Base-mediated nucleophilic attack of amine on CO2 | Carbamic acid, zwitterionic adducts | Base strength, solvent | rsc.org |

Reactivity, Transformations, and Derivatization Strategies for Benzyl N 1 Cyanocyclopentyl Carbamate

Chemical Transformations of the Carbamate (B1207046) Moiety: Cleavage and Rearrangement Studies

The benzyl (B1604629) carbamate group, often referred to as a carboxybenzyl (Cbz or Z) group, is a well-established protecting group for amines in organic synthesis. masterorganicchemistry.com Its cleavage is a fundamental transformation, typically proceeding under mild conditions that preserve other sensitive functional groups. masterorganicchemistry.com

The most common method for the deprotection of a benzyl carbamate is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd-C). The process is highly efficient and clean, yielding the deprotected primary amine (1-aminocyclopentanecarbonitrile), toluene, and carbon dioxide as byproducts. masterorganicchemistry.com

Alternatively, the Cbz group can be removed using strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen bromide in acetic acid. masterorganicchemistry.com Lewis acids can also facilitate the cleavage of the benzyl carbamate. wikipedia.org More contemporary methods have been developed to offer greater selectivity and milder conditions. These include photochemical deprotection, where the benzyl group is cleaved upon irradiation with visible light in the presence of a suitable photocatalyst. researchgate.net Other reagent-based methods, such as using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) or diethylenetriamine, have also proven effective for the direct cleavage of carbamates. organic-chemistry.org

While rearrangements of the carbamate moiety itself are not commonly reported for this specific structure, transcarbamation reactions are a known class of transformations for carbamates. chemrxiv.org This process involves the interchange of the alkoxy group (the benzyloxy group in this case) with another alcohol, which could be catalyzed by various reagents to yield a different carbamate ester. chemrxiv.org

| Cleavage Method | Reagents and Conditions | Primary Products | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd-C, typically in an alcohol or ethyl acetate (B1210297) solvent | 1-Aminocyclopentanecarbonitrile (B1332910), Toluene, CO₂ | masterorganicchemistry.com |

| Acidolysis (Strong Acid) | Trifluoroacetic acid (TFA) or HBr in Acetic Acid | 1-Aminocyclopentanecarbonitrile salt | masterorganicchemistry.com |

| Lewis Acid Cleavage | Various Lewis acids | 1-Aminocyclopentanecarbonitrile | wikipedia.org |

| Photochemical Cleavage | Visible light, photocatalyst (e.g., phenolate-type) | 1-Aminocyclopentanecarbonitrile | researchgate.net |

| Fluoride-based Cleavage | Tetrabutylammonium fluoride (TBAF) in THF | 1-Aminocyclopentanecarbonitrile | organic-chemistry.org |

Reactions Involving the Cyanocyclopentyl Group: Nitrile Hydrolysis and Cyclopentane (B165970) Ring Modifications

The cyanocyclopentyl group features a nitrile (-C≡N) function, which is a versatile precursor to other important functional groups, most notably amides and carboxylic acids. libretexts.org

The hydrolysis of the nitrile group can be performed under either acidic or basic aqueous conditions. chemistrysteps.com

Acid-catalyzed hydrolysis : Treatment with a strong aqueous acid (e.g., H₂SO₄ or HCl) and heat initially protonates the nitrile nitrogen, enhancing the electrophilicity of the carbon atom. youtube.com Nucleophilic attack by water leads, via an imidic acid tautomer, to the formation of an amide intermediate (benzyl N-(1-carbamoylcyclopentyl)carbamate). chemistrysteps.com With continued heating, the amide is further hydrolyzed to the corresponding carboxylic acid (1-(((benzyloxy)carbonyl)amino)cyclopentane-1-carboxylic acid). youtube.commasterorganicchemistry.com

Base-catalyzed hydrolysis : Under strong basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion directly attacks the nitrile carbon. youtube.com The reaction proceeds through an imidic acid intermediate to form the amide. chemistrysteps.com Vigorous reaction conditions will continue the hydrolysis of the amide to yield the carboxylate salt, which upon acidic workup gives the carboxylic acid. youtube.comyoutube.com It is sometimes possible to stop the reaction at the amide stage under milder basic conditions. youtube.com

Another significant transformation of the nitrile group is its reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding benzyl N-(1-(aminomethyl)cyclopentyl)carbamate. libretexts.org Furthermore, the electrophilic nature of the nitrile carbon allows for the addition of organometallic reagents, such as Grignard reagents, which after hydrolysis can produce ketones. libretexts.org

Modifications to the cyclopentane ring itself are less common without affecting the other functional groups. However, theoretical strategies could include radical halogenation at positions distal to the functional groups, although selectivity could be a challenge.

Diversification of the Benzyl Group: Aromatic Substitution and Side-Chain Modifications

The benzyl group provides a handle for derivatization through reactions on its aromatic ring or benzylic side-chain. The benzyloxy group (-OCH₂-Ar) attached to the carbamate carbonyl is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of various substituents onto the phenyl ring.

Potential transformations include:

Nitration : Reaction with nitric acid and sulfuric acid would likely yield a mixture of ortho- and para-nitro substituted derivatives.

Halogenation : Bromination or chlorination in the presence of a Lewis acid catalyst would similarly produce ortho- and para-halogenated analogues.

Friedel-Crafts Reactions : Acylation or alkylation could introduce new carbon substituents, although the carbamate functionality might interfere with the Lewis acid catalysts typically employed.

These modifications would produce a library of benzyl N-(1-cyanocyclopentyl)carbamate derivatives with varied electronic and steric properties on the benzyl ring, which can be instrumental in structure-activity relationship studies. The synthesis of variously substituted benzyl N-phenylcarbamates has been reported, demonstrating the feasibility of accessing such analogues. arkat-usa.org

Side-chain modifications at the benzylic position (-CH₂-) are also conceivable, such as through radical bromination, but this could compete with cleavage of the C-O bond or reactions at other sites in the molecule.

Synthesis of Related N-Substituted Carbamate Analogues and Derivatives for Structure-Activity Relationship (SAR) Research

The carbamate scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. nih.govnih.gov By systematically modifying the substituents on the oxygen and nitrogen atoms of the carbamate, researchers can conduct structure-activity relationship (SAR) studies to optimize a compound's biological activity. nih.govresearchgate.netnih.gov For this compound, SAR research would involve the synthesis of a diverse set of analogues.

Strategies for diversification include:

Variation of the N-Substituent : The 1-cyanocyclopentyl group can be replaced with other cyclic or acyclic structures. This could involve using different cycloalkanes (e.g., cyclobutyl, cyclohexyl), introducing heteroatoms into the ring, or varying the substituent at the 1-position (e.g., replacing cyano with ester or amide groups).

Variation of the O-Substituent : The benzyl group can be replaced with a wide range of other groups. This includes substituted benzyl groups (as discussed in section 3.3), other aryl groups (e.g., naphthyl), or various alkyl chains.

Modification of the Carbamate Nitrogen : While the current structure is an N-H carbamate, N-alkylation or N-arylation is possible, leading to tertiary carbamates.

| Point of Diversification | Parent Structure Moiety | Examples of Modified Analogues | Rationale for SAR |

|---|---|---|---|

| N-Substituent (R¹) | 1-Cyanocyclopentyl | - (1-Cyanocyclohexyl)

| Explore effect of ring size, polarity, and hydrogen bonding capability. |

| O-Substituent (R²) | Benzyl | - (4-Nitrobenzyl)

| Modulate electronic properties (electron-donating/withdrawing), lipophilicity, and steric bulk. |

Advanced Spectroscopic and Structural Characterization in Chemical Research

Application of High-Resolution NMR Spectroscopy for Complete Structural Assignment and Stereochemical Analysis of Novel Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules in solution. For a novel derivative such as benzyl (B1604629) N-(1-cyanocyclopentyl)carbamate, a combination of ¹H NMR and ¹³C NMR spectroscopy would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the benzyl group and the cyclopentyl ring. The benzylic protons (O-CH₂) are expected to appear as a singlet at approximately 5.1-5.3 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The aromatic protons of the phenyl ring would likely present as a multiplet in the range of 7.3-7.5 ppm. The protons of the cyclopentyl ring are expected to show complex multiplets between 1.6 and 2.2 ppm. The N-H proton of the carbamate (B1207046) group would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 5.0-6.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide further confirmation of the carbon skeleton. The carbonyl carbon of the carbamate is predicted to have a chemical shift in the range of 155-157 ppm. The benzylic carbon (O-CH₂) would likely resonate around 67-69 ppm. The aromatic carbons are expected in their characteristic region of 127-136 ppm. For the cyclopentyl ring, the quaternary carbon attached to both the nitrogen and the cyano group is anticipated to be significantly downfield, around 60-70 ppm. The other cyclopentyl carbons would likely appear in the 20-40 ppm range. The nitrile carbon is expected to have a chemical shift in the range of 120-125 ppm.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carbamate C=O | - | 155-157 |

| Phenyl C-H | 7.3-7.5 (m) | 127-129 |

| Phenyl C (quaternary) | - | 135-137 |

| O-CH₂ | 5.1-5.3 (s) | 67-69 |

| Carbamate N-H | 5.0-6.0 (br s) | - |

| Cyclopentyl C (quaternary) | - | 60-70 |

| Cyclopentyl CH₂ | 1.6-2.2 (m) | 20-40 |

| Cyano C≡N | - | 120-125 |

This is a hypothetical data table based on analogous compounds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For benzyl N-(1-cyanocyclopentyl)carbamate (C₁₄H₁₆N₂O₂), the expected molecular weight is 244.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 244. Key fragmentation pathways would likely involve the cleavage of the carbamate bond. A prominent fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzyl group followed by rearrangement. Another significant fragmentation would be the loss of the benzyl group, leading to an ion at m/z 153. Further fragmentation of the cyanocyclopentyl portion could also be observed.

| m/z | Predicted Fragment | Significance |

| 244 | [C₁₄H₁₆N₂O₂]⁺ | Molecular Ion (M⁺) |

| 153 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 82 | [C₅H₆N]⁺ | Fragment from cyanocyclopentyl ring |

This is a hypothetical data table based on common fragmentation patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A sharp, medium-intensity peak for the nitrile (C≡N) stretch is expected around 2220-2260 cm⁻¹. The carbonyl (C=O) stretching of the carbamate group would likely appear as a strong band in the region of 1690-1720 cm⁻¹. The N-H stretching vibration of the carbamate would be observed as a medium-intensity band around 3300-3400 cm⁻¹. The C-H stretching of the aromatic and aliphatic parts of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the ester-like portion of the carbamate would likely produce a strong band in the 1200-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzene (B151609) ring. Therefore, the UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring, likely with a primary absorption maximum (λ_max) around 260-270 nm.

| Functional Group | Predicted IR Absorption (cm⁻¹) |

| N-H Stretch | 3300-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C≡N Stretch | 2220-2260 |

| C=O Stretch | 1690-1720 |

| C-O Stretch | 1200-1300 |

This is a hypothetical data table based on characteristic IR frequencies.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be a significant goal.

A successful crystallographic analysis would confirm the connectivity of the atoms and provide detailed geometric parameters. It would also reveal the conformation of the cyclopentyl ring and the orientation of the benzyl and cyanocyclopentyl groups relative to the carbamate plane. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the N-H group, would provide insights into the crystal packing and the supramolecular architecture.

Chromatographic Methods for Reaction Monitoring and Purification Optimization in Research

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for the purification of the desired products. In the synthesis of this compound, both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be invaluable.

Thin Layer Chromatography (TLC): TLC would be used for rapid, qualitative monitoring of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product spot could be easily visualized under UV light or with a suitable staining agent. This would allow for the determination of the optimal reaction time.

High-Performance Liquid Chromatography (HPLC): HPLC would be employed for quantitative analysis of the reaction mixture and for the purification of the final product. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for separating the product from any unreacted starting materials or byproducts. Optimization of the mobile phase composition and flow rate would be crucial for achieving good resolution and efficient purification.

Computational and Theoretical Studies of Benzyl N 1 Cyanocyclopentyl Carbamate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to predict the electronic structure, stability, and spectroscopic features of organic compounds such as benzyl (B1604629) N-(1-cyanocyclopentyl)carbamate. researchgate.net

Detailed theoretical investigations would typically begin with geometry optimization of the molecule's structure. scirp.org Using a functional such as B3LYP with a basis set like 6-311++G(d,p), the equilibrium geometry corresponding to the minimum energy on the potential energy surface can be determined. researchgate.net From this optimized structure, a wealth of information can be derived.

Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Stability: The total electronic energy obtained from the geometry optimization provides a measure of the molecule's thermodynamic stability. By comparing the energies of different isomers or conformers, the most stable forms can be identified.

Spectroscopic Prediction: One of the significant advantages of quantum chemical calculations is the ability to predict spectroscopic data. scirp.org By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. scirp.org This predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the nitrile (C≡N) stretch, the carbonyl (C=O) stretch of the carbamate (B1207046), and the N-H stretch. scirp.orgnih.gov

Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT calculation on benzyl N-(1-cyanocyclopentyl)carbamate.

| Calculated Property | Predicted Value | Significance |

| Total Electronic Energy | -955.123 Hartrees | Indicator of molecular stability |

| HOMO Energy | -7.25 eV | Relates to electron-donating ability |

| LUMO Energy | -0.89 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.36 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.45 Debye | Measure of molecular polarity |

| C≡N Vibrational Frequency | 2245 cm⁻¹ | Corresponds to the nitrile group stretch in IR spectroscopy |

| C=O Vibrational Frequency | 1715 cm⁻¹ | Corresponds to the carbamate carbonyl stretch in IR spectroscopy |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Conformational Analysis and Molecular Dynamics Simulations to Understand Flexibility and Preferred Geometries

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound can reveal the energetically preferred geometries and the barriers to rotation around its single bonds.

A systematic conformational search can be performed by rotating the key dihedral angles, such as those involving the benzyl group and the carbamate linkage. The energy of each resulting conformer is then calculated to map out the potential energy surface. Such studies on similar carbamate-containing molecules have shown that the carbamate group itself tends to be planar due to resonance, which restricts the local conformation. nih.gov

| Parameter | Description | Typical Finding |

| Key Dihedral Angle 1 | Rotation around the C-O bond of the benzyl group | Multiple low-energy conformers may exist, with small energy barriers between them. |

| Key Dihedral Angle 2 | Rotation around the N-C bond of the carbamate | The planarity of the carbamate group restricts this rotation. |

| Cyclopentyl Ring Pucker | Conformation of the five-membered ring | The cyclopentyl ring would likely adopt an envelope or twist conformation. |

| Overall Molecular Shape | Global conformation | The molecule is likely to adopt a folded or extended conformation depending on solvent and temperature. |

Note: This table presents the types of parameters and findings expected from a conformational analysis and MD simulation.

In Silico Reaction Pathway Elucidation for Synthetic Transformations

Computational chemistry can be used to model the reaction mechanisms for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics.

For instance, a common synthesis of carbamates involves the reaction of an amine with a chloroformate. scirp.org An in silico study could model the nucleophilic attack of the 1-amino-1-cyanocyclopentane on benzyl chloroformate. DFT calculations could be used to locate the transition state structure for this reaction, and the calculated activation energy would indicate how fast the reaction is likely to proceed under given conditions. This type of analysis can be invaluable for optimizing reaction conditions or exploring alternative synthetic routes.

Molecular Docking and Dynamics Simulations for Probing Molecular Interactions with Research Targets

To investigate the potential biological activity of this compound, molecular docking and dynamics simulations can be employed. These techniques predict how a molecule might bind to the active site of a protein or other biological target.

Molecular Docking: This computational method places the molecule (the ligand) into the binding site of a target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most likely binding mode. For example, if a research target was a specific enzyme, docking could predict whether this compound fits within its active site and what interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex.

Molecular Dynamics: Following docking, MD simulations can be run on the predicted ligand-protein complex. These simulations provide a dynamic view of the binding, assessing the stability of the predicted binding pose over time and giving a more refined estimate of the binding free energy. Studies on other carbamates have suggested that they may interact with targets other than acetylcholinesterase, opening up possibilities for exploring a range of potential protein targets. scirp.org

| Computational Step | Objective | Information Gained |

| Target Selection | Identify a potential protein of interest. | Based on structural similarity to known active compounds. |

| Molecular Docking | Predict the preferred binding pose of the compound in the protein's active site. | Binding score, key interacting amino acid residues, hydrogen bonds, hydrophobic contacts. |

| Molecular Dynamics | Assess the stability of the docked pose and refine the binding free energy estimate. | Stability of the ligand-protein complex over time, conformational changes upon binding. |

Note: This table outlines the workflow for in silico investigation of molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Research Data and Guiding Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model can be developed for a series of derivatives of this compound to predict their activity and guide the design of new, more potent analogues.

The process involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity data is required.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors that encode the structural features of the molecules.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques. researchgate.net

For example, a QSAR study on derivatives of this compound might reveal that increasing the hydrophobicity of the benzyl ring or altering the electronic properties of a substituent leads to a predictable change in activity. This information is invaluable for medicinal chemists in the rational design of new compounds. researchgate.net

| QSAR Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | > 0.7 | Indicates a good fit of the model to the training data. scirp.org |

| Q² (Cross-validated R²) | > 0.5 | Indicates good predictive ability of the model for new compounds. scirp.org |

| Descriptors | e.g., LogP, Molar Refractivity, Dipole Moment | The specific molecular properties that are correlated with biological activity. |

Note: This table shows typical statistical parameters and descriptors used in a QSAR study, with values indicating a robust model.

Role As a Key Intermediate or Building Block in Complex Chemical Synthesis Research

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are foundational scaffolds in pharmaceuticals and materials science. Compounds containing nitrile and amine functionalities can, in theory, serve as precursors to heterocycles like imidazoles, pyrimidines, or other fused ring systems through cyclization reactions. The benzyl (B1604629) carbamate (B1207046) group acts as a protected form of a primary amine, which could be deprotected and then reacted with the adjacent nitrile group or other reagents. However, a search of the scientific literature reveals no specific studies or reaction schemes where benzyl N-(1-cyanocyclopentyl)carbamate has been utilized as a direct precursor for the synthesis of any nitrogen-containing heterocyclic compounds.

Application in the Construction of Diverse Organic Molecules and Complex Scaffolds

As a building block, this compound possesses several reaction sites. The carbamate can be N-alkylated, the benzyl protecting group can be removed to reveal a primary amine, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations would allow for its incorporation into larger, more diverse molecular architectures. Despite this theoretical potential, there are no published reports demonstrating the application of this compound in multi-component reactions or as a foundational scaffold for the construction of diverse or complex organic molecules.

Development of this compound-Based Chemical Probes for Research

Chemical probes are essential tools for studying biological systems. They often consist of a core scaffold that recognizes a biological target, a linker, and a reporter group (like a fluorophore or biotin). The cyclopentyl ring of this compound could potentially serve as a rigid scaffold for orienting pharmacophoric elements. However, there is no evidence in the scientific literature of this specific compound being developed into, or used as a basis for, a chemical probe. Research on probes often involves related structures, but not this compound itself.

Contribution to the Research and Development of Advanced Materials or Polymeric Systems

The development of advanced materials and polymers often relies on monomers with specific functional groups that can undergo polymerization. The amine (once deprotected) and the nitrile functionalities of this compound could theoretically be used to create polyamides or other polymers. The rigid cyclopentyl core could impart unique physical properties to such a material. Nevertheless, a thorough literature search found no instances of this compound being used in the synthesis or development of any advanced materials or polymeric systems.

While the chemical structure of this compound suggests potential utility in various areas of synthetic chemistry, there is currently a lack of published scientific research to support its role in the synthesis of heterocyclic compounds, the construction of complex molecular scaffolds, the development of chemical probes, or in materials science. Its existence is noted in chemical databases, but its practical application in the specific research areas detailed in this article remains an open area for future investigation.

Future Research Directions and Potential Innovations in Benzyl N 1 Cyanocyclopentyl Carbamate Chemistry

Exploration of New Catalytic Systems for Sustainable Synthesis

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) and its derivatives. psu.edu Future research on benzyl (B1604629) N-(1-cyanocyclopentyl)carbamate will undoubtedly prioritize the development of greener, safer, and more efficient catalytic systems. A primary focus will be on methods that utilize carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 feedstock. nih.gov

Key areas of exploration include:

CO₂ as a Carbonyl Source : Developing catalytic systems that can directly carboxylate 1-aminocyclopentanecarbonitrile (B1332910) with CO₂ followed by esterification with benzyl alcohol. psu.edursc.org This approach circumvents the need for phosgene-based reagents entirely. Catalysts could range from basic systems like cesium carbonate to more sophisticated organocatalysts or ionic liquids designed for CO₂ activation. psu.eduresearchgate.net

Heterogeneous Catalysis : Designing solid-supported catalysts, such as mixed metal oxides (e.g., TiO₂–Cr₂O₃/SiO₂) or functionalized polymers. rsc.org These catalysts offer significant advantages in terms of separation, recovery, and reusability, contributing to a more sustainable and cost-effective process.

Non-Phosgene Carbonyl Sources : Investigating alternative, safer carbonyl sources like urea (B33335) or dialkyl carbonates in transcarbamoylation reactions. rsc.orgorganic-chemistry.org Catalytic systems, potentially based on indium triflate or tin compounds, could facilitate the transfer of the carbamoyl (B1232498) group to 1-aminocyclopentanecarbonitrile. organic-chemistry.org

The table below summarizes potential sustainable catalytic strategies for the synthesis of the target compound.

| Catalytic Strategy | Carbonyl Source | Key Advantages | Potential Catalysts |

| Direct Carboxylation | Carbon Dioxide (CO₂) | Utilizes renewable feedstock, atom-economical, avoids toxic reagents. psu.edunih.gov | Basic catalysts (Cs₂CO₃), organocatalysts, ionic liquids ([DBUH][OAc]). psu.eduresearchgate.net |

| Transcarbamoylation | Urea, Dialkyl Carbonates | Avoids phosgene, uses readily available reagents. rsc.orgorganic-chemistry.org | Indium triflate, tin-based catalysts, TiO₂–Cr₂O₃/SiO₂. rsc.orgorganic-chemistry.org |

| Boc-Amine Transformation | N/A (from Boc-protected amine) | Metal-free, uses a common protecting group as a precursor. rsc.orgresearchgate.net | Strong bases (e.g., t-BuOLi). rsc.org |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of novel derivatives of benzyl N-(1-cyanocyclopentyl)carbamate with tailored properties, future research will increasingly rely on automated synthesis and high-throughput experimentation (HTE). Flow chemistry, in particular, offers precise control over reaction parameters, enhanced safety, and scalability. rsc.orgnih.gov

Innovations in this area will likely involve:

Telescoped Flow Synthesis : Designing multi-step continuous flow processes where the crude product from one step is directly used as the substrate in the next, minimizing manual handling and purification of intermediates. nih.gov For instance, the formation of the isocyanate from a precursor could be coupled in-line with its reaction with benzyl alcohol to form the final carbamate (B1207046). unimi.it

High-Throughput Screening of Reaction Conditions : Utilizing automated parallel reactors to rapidly screen a wide array of catalysts, solvents, temperatures, and reactant ratios to quickly identify optimal conditions for the synthesis of this compound and its analogues.

Automated Analogue Library Synthesis : Combining flow chemistry with robotic liquid handlers to synthesize large libraries of derivatives. acs.org By systematically varying the alcohol component (substituting benzyl alcohol) and modifying the cyclopentyl ring, researchers can generate hundreds of new compounds for biological screening or materials science applications.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and In Situ Monitoring

A deep understanding of reaction mechanisms is critical for process optimization and catalyst design. Future studies on the synthesis of this compound will move beyond simple endpoint analysis to employ advanced spectroscopic techniques for real-time monitoring of reactions.

Prospective research directions include:

In Situ Infrared (IR) and Raman Spectroscopy : Implementing probes directly into the reaction vessel to monitor the concentration of reactants, intermediates, and products in real-time. unipr.it This can provide invaluable kinetic data and reveal the presence of transient species, helping to elucidate the reaction pathway. unipr.it The characteristic vibrational frequencies of the nitrile (-C≡N) and carbamate (-NHCOO-) groups would serve as excellent spectroscopic handles.

Time-Resolved Spectroscopy : Using pump-probe techniques, such as transient absorption or time-resolved IR spectroscopy, to study the dynamics of the reaction on ultrafast timescales (femtoseconds to microseconds). numberanalytics.comfiveable.menih.gov This is particularly useful for understanding photochemical synthesis routes or characterizing highly reactive intermediates like isocyanates. numberanalytics.comresearchgate.net By observing bond-breaking and bond-forming events as they happen, a complete mechanistic picture can be constructed. fiveable.me

These advanced techniques can help answer fundamental questions about the reaction, such as the rate-determining step, the role of the catalyst, and the nature of key intermediates, leading to more rational and efficient synthetic strategies.

Design and Synthesis of Next-Generation Analogues for Specific Research Applications

The structure of this compound offers multiple points for modification, making it an attractive scaffold for developing next-generation analogues for various applications, particularly in medicinal chemistry and materials science. The carbamate moiety is a key structural motif in many approved drugs, and its derivatives are often designed to interact specifically with biological targets. acs.org

Future design and synthesis efforts will focus on:

Structure-Activity Relationship (SAR) Studies : Systematically modifying each part of the molecule—the benzyl group, the cyclopentyl ring, and the cyano group—and evaluating the effect of these changes on biological activity or material properties. nih.govacs.org For example, introducing substituents on the phenyl ring can modulate electronic properties and lipophilicity, which are critical for drug-receptor interactions. youtube.com

Bioisosteric Replacement : Replacing key functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. The nitrile group, for instance, could be replaced with other hydrogen bond acceptors like a tetrazole or an oxadiazole ring to probe interactions with a biological target.

Scaffold Hopping and Diversification : Using the cyanocyclopentyl amine core to create a diverse library of compounds by reacting it with different chloroformates, isocyanates, or other electrophiles to generate a wide range of carbamates, ureas, and amides for screening. researchgate.net

The table below outlines potential modification strategies and their rationale.

| Molecular Substructure | Modification Strategy | Rationale for Modification |

| Benzyl Group | Substitution on the phenyl ring (e.g., with halogens, alkyl, methoxy (B1213986) groups). | Modulate electronic properties, lipophilicity, metabolic stability, and target binding. youtube.com |

| Cyclopentyl Ring | Altering ring size (cyclobutyl, cyclohexyl), introducing substituents or unsaturation. | Change conformational rigidity and spatial arrangement of functional groups to optimize fit in a binding pocket. |

| Cyano Group | Replacement with bioisosteres (e.g., tetrazole, oxadiazole, acetylenic groups). | Alter hydrogen bonding capacity, polarity, and metabolic stability while maintaining key interactions. |

| Carbamate Linker | N-alkylation or replacement with thiocarbamate or urea linkers. | Modify hydrogen bonding potential, chemical stability, and conformational properties. acs.org |

Synergistic Approaches Combining Synthetic, Computational, and Analytical Methodologies

The future of chemical research lies in the tight integration of synthetic chemistry with computational modeling and advanced analytical techniques. jddhs.comscienmag.com This synergistic approach allows for a more rational, hypothesis-driven research cycle, reducing the time and resources required for discovery. jddhs.com

Key integrated strategies for studying this compound include:

Computational Mechanism Elucidation : Using Density Functional Theory (DFT) and other quantum mechanical methods to model proposed reaction pathways for its synthesis. mdpi.comresearchgate.netresearchgate.net These calculations can predict activation energy barriers and the stability of intermediates, helping to identify the most plausible mechanism and guide the selection of optimal catalysts and conditions. researchgate.netacs.org

In Silico Analogue Design and Screening : Employing computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling to design and pre-screen virtual libraries of analogues. mdpi.comnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to have the desired biological activity, saving significant synthetic effort.

Integrated Workflow : Creating a closed-loop research cycle where computational models predict promising new analogues. scienmag.com These are then synthesized using automated platforms, and their properties are measured with high-throughput analytical methods. The experimental data is then fed back into the computational models to refine their predictive power, leading to a rapid and efficient optimization process. nih.gov This convergence of disciplines promises to accelerate the journey from molecular concept to functional application. jddhs.com

Q & A

Synthesis Optimization and Purification Strategies

Basic: What are the recommended synthetic routes for benzyl N-(1-cyanocyclopentyl)carbamate, and how can yield be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the 1-cyanocyclopentyl core. Key steps include carbamate bond formation via reaction of benzyl chloroformate with the amine intermediate. Solvent selection (e.g., dichloromethane or acetonitrile) and controlled pH (~7–8) are critical for minimizing side reactions. Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for purification .

- Yield Optimization : Use anhydrous conditions, inert atmosphere, and stoichiometric excess of benzyl chloroformate (1.2–1.5 eq). Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion.

Advanced: How can steric hindrance from the cyclopentyl group be mitigated during synthesis?

- Methodology : Introduce bulky protecting groups (e.g., tert-butyl carbamate) temporarily to reduce steric clashes. Catalytic methods using DMAP or DBU can accelerate carbamate formation. For cyanophenyl derivatives, microwave-assisted synthesis at 60–80°C enhances reaction efficiency .

Structural Characterization and Crystallography

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodology : Use H/C NMR to verify carbamate linkage (δ ~155 ppm for carbonyl) and cyclopentyl protons (multiplet at δ 1.5–2.5 ppm). IR spectroscopy confirms N-H stretches (~3300 cm) and C≡N vibrations (~2250 cm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or bond angles?

- Methodology : Grow single crystals via slow evaporation in ethanol/water. Use SHELXL for refinement, focusing on anisotropic displacement parameters. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty. For twinned crystals, employ SHELXD for structure solution .

Biological Activity and Mechanism of Action

Basic: What assays are used to evaluate the anticoagulant potential of this compound?

- Methodology : Perform Factor XIa inhibition assays using chromogenic substrates (e.g., S-2366). Measure IC values via kinetic fluorescence. Compare with standard inhibitors (e.g., antithrombin III) to assess potency .

Advanced: How does the cyanocyclopentyl group influence target selectivity in clotting factors?

- Methodology : Conduct molecular docking (AutoDock Vina) to map interactions between the cyanophenyl moiety and Factor XIa’s S3 pocket. Mutagenesis studies (e.g., Ala scanning) identify critical residues for binding. Compare inhibition profiles of analogs with/without the cyano group .

Stability and Reactivity Under Experimental Conditions

Basic: What storage conditions prevent hydrolysis of the carbamate group?

- Methodology : Store at −20°C in anhydrous DMSO or ethanol. Avoid aqueous buffers (pH > 8) and prolonged exposure to light. Monitor degradation via HPLC every 6 months .

Advanced: What are the degradation pathways in physiological environments?

- Methodology : Simulate hydrolysis in PBS (pH 7.4) at 37°C. Use LC-MS/MS to identify breakdown products (e.g., benzyl alcohol and cyclopentylamine). Enzymatic cleavage studies with esterases or proteases quantify metabolic stability .

Computational Modeling and Structure-Activity Relationships (SAR)

Advanced: How can MD simulations predict the impact of substituents on pharmacokinetics?

- Methodology : Run 100-ns simulations (GROMACS) to assess conformational stability of the cyanocyclopentyl group. Calculate free-energy binding (MM-PBSA) for SAR. Corrogate logP values (Schrödinger QikProp) with experimental permeability data .

Addressing Data Contradictions in Biological Studies

Advanced: How to resolve discrepancies in reported IC values across studies?

- Methodology : Standardize assay conditions (e.g., substrate concentration, temperature). Validate purity (>95% by HPLC) and confirm stereochemistry via circular dichroism. Cross-reference inhibition data with structural analogs to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.